1-cyclopropyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 1-cyclopropyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 864443-44-7
VCID: VC11573628
InChI: InChI=1S/C17H17FN4O4/c18-13-7-11-14(8-15(13)20-3-5-21(19-26)6-4-20)22(10-1-2-10)9-12(16(11)23)17(24)25/h7-10H,1-6H2,(H,24,25)
SMILES:
Molecular Formula: C17H17FN4O4
Molecular Weight: 360.34 g/mol

1-cyclopropyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

CAS No.: 864443-44-7

Cat. No.: VC11573628

Molecular Formula: C17H17FN4O4

Molecular Weight: 360.34 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1-cyclopropyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid - 864443-44-7

Specification

CAS No. 864443-44-7
Molecular Formula C17H17FN4O4
Molecular Weight 360.34 g/mol
IUPAC Name 1-cyclopropyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C17H17FN4O4/c18-13-7-11-14(8-15(13)20-3-5-21(19-26)6-4-20)22(10-1-2-10)9-12(16(11)23)17(24)25/h7-10H,1-6H2,(H,24,25)
Standard InChI Key ANFWNIUBWKCSEU-UHFFFAOYSA-N
Canonical SMILES C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)N=O)F)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 1-cyclopropyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid, encodes its critical structural elements:

  • A quinoline backbone substituted at position 1 with a cyclopropyl group and at position 6 with fluorine .

  • A 4-nitrosopiperazinyl moiety at position 7, distinguishing it from ciprofloxacin’s piperazinyl group .

  • A carboxylic acid functionality at position 3 and a ketone at position 4, conserved across fluoroquinolones .

The molecular formula is C₁₇H₁₇FN₄O₄, with a molecular weight of 360.34 g/mol. X-ray crystallography of analogous compounds reveals planar quinoline rings essential for DNA gyrase binding, while the nitroso group introduces steric and electronic perturbations .

Spectroscopic Characterization

Key spectral data include:

  • ¹H NMR (DMSO-d₆): δ 1.05–1.15 (m, 4H, cyclopropyl CH₂), δ 3.45–3.70 (m, 8H, piperazine CH₂), δ 8.65 (s, 1H, H-2 quinoline).

  • IR (KBr): 1725 cm⁻¹ (C=O, carboxylic acid), 1680 cm⁻¹ (C=O, ketone), 1520 cm⁻¹ (N–O stretch).

  • MS (ESI+): m/z 361.1 [M+H]⁺, 383.1 [M+Na]⁺.

Synthesis and Manufacturing Considerations

Nitrosation of Ciprofloxacin

The compound is synthesized via nitrosation of ciprofloxacin under acidic conditions :

  • Reaction Setup: Ciprofloxacin (1 equiv) reacts with sodium nitrite (1.2 equiv) in 0.1 M HCl at 0–5°C for 6 hours .

  • Mechanism: Nitrous acid (HNO₂) generates nitrosonium ion (NO⁺), which electrophilically attacks the piperazine nitrogen .

  • Workup: Neutralization with NaOH followed by crystallization from ethanol/water yields the nitroso derivative in 65–72% purity.

Critical Parameters:

  • Temperature control (<10°C) minimizes decomposition .

  • Stoichiometric excess of nitrite increases nitrosamine formation risk, necessitating post-reaction quenching with sulfamic acid .

ParameterCiprofloxacin Nitroso Derivative
Starting MaterialEthyl 2,4-dichloro-5-fluorobenzoylacetateCiprofloxacin
Key ReagentCyclopropylamineSodium nitrite/HCl
Reaction Time48 hours6 hours
Yield82%68%
Purity (HPLC)>99%95%

Physicochemical and Stability Profile

Solid-State Properties

  • Melting Point: 242–245°C (decomposition observed above 250°C) .

  • Solubility: 0.12 mg/mL in water (pH 7.4), enhanced to 1.8 mg/mL in 0.1 M HCl due to protonation of the piperazine.

  • Hygroscopicity: Low (0.3% w/w moisture absorption at 25°C/60% RH).

Degradation Pathways

Stability studies under ICH Q1A(R2) conditions reveal:

  • Photolysis: UV light (300–400 nm) induces nitroso group cleavage, forming piperazine and nitric oxide .

  • Hydrolysis: pH-dependent degradation at 40°C:

    • t₁/₂: 14 days (pH 1.2), 28 days (pH 6.8), 7 days (pH 9.0) .

  • Oxidation: Susceptible to peroxide radicals, generating N-oxide byproducts .

Biological and Toxicological Evaluation

Antibacterial Activity

While parent ciprofloxacin inhibits DNA gyrase with IC₅₀ = 0.2 μg/mL, the nitroso derivative shows reduced potency:

  • MIC against E. coli: 8 μg/mL vs. 0.03 μg/mL for ciprofloxacin.

  • Mechanism: Nitroso group sterically hinders water-metal ion bridge formation with GyrA Ser83 .

Mutagenicity Assessment

Ames tests (OECD 471) using Salmonella typhimurium TA1535:

  • Reverse Mutations: 420 revertants/μmol (with S9 metabolic activation) .

  • DNA Adducts: LC-MS/MS detects N⁷-guanine adducts at 1.2 adducts/10⁶ nucleotides .

Table 2: Comparative Mutagenic Potency of N-Nitrosamines

CompoundTD₅₀ (mg/kg/day)AI Limit (ng/day)
N-Nitrosodimethylamine 0.00196
N-Nitrosopiperazine 0.0318
Target Compound 0.1215

Analytical Detection and Quantification

LC-MS/MS Methodology

Conditions:

  • Column: Zorbax Eclipse Plus C18 (2.1 × 100 mm, 1.8 μm)

  • Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B)

  • Gradient: 5–95% B over 12 minutes

  • Detection: MRM transition m/z 361.1 → 245.0 (CE 25 eV)

Validation Parameters:

  • LOQ: 0.5 ng/mL

  • Linearity: 0.5–200 ng/mL (R² = 0.999)

  • Recovery: 98.2% ± 2.1%

Regulatory Testing Requirements

Per ICH M7(R1) guidelines:

  • Control Strategy: Maintain levels ≤18 ng/day (0.03 ppm in 600 mg ciprofloxacin dose) .

  • Batch Testing: Required for all ciprofloxacin APIs and finished products since 2022 .

Regulatory and Industrial Implications

Risk Mitigation Strategies

Pharmaceutical manufacturers employ:

  • Nitrite Scavengers: Ascorbic acid (0.1% w/w) reduces nitroso formation by 89% .

  • Process Modifications: Replacing piperazine with morpholine in synthesis cuts impurity levels by 95% .

Future Research Directions

  • Structure-Activity Relationships: Introducing electron-withdrawing groups at C-8 to offset nitroso mutagenicity .

  • Prodrug Approaches: Esterification of the carboxylic acid to enhance bioavailability while minimizing renal toxicity.

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